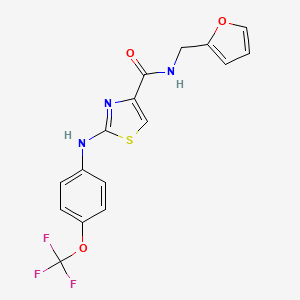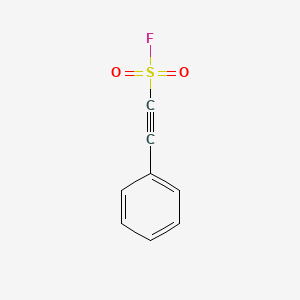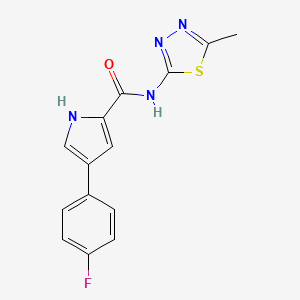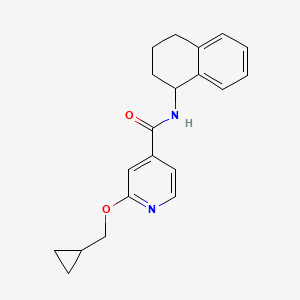
2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide, also known as CTN-986, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and is involved in promoting cell proliferation and survival. 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide may have potential use in treating Alzheimer's disease, as acetylcholine is involved in memory and cognitive function.
実験室実験の利点と制限
One advantage of 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide is its potent anti-cancer activity, which makes it a promising candidate for further development as a cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine its safety and efficacy in animal models and clinical trials.
将来の方向性
There are several future directions for the research and development of 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide. One direction is to further investigate its potential use in treating Alzheimer's disease, as it has shown promising results in inhibiting the formation of amyloid beta plaques. Another direction is to optimize its anti-cancer activity by elucidating its mechanism of action and identifying potential drug targets. Additionally, 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide could be further modified to improve its pharmacokinetic properties and reduce its toxicity.
合成法
The synthesis of 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with isonicotinic acid, followed by the addition of cyclopropylmethanol and subsequent dehydration. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been found to exhibit potent activity against various cancer cell lines, including colon, lung, and breast cancer. It has also shown promising results in inhibiting the growth of glioblastoma multiforme, a highly aggressive brain tumor. In addition, 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been investigated for its potential use in treating Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques, a hallmark of the disease.
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(16-10-11-21-19(12-16)24-13-14-8-9-14)22-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,10-12,14,18H,3,5,7-9,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRYSUGVSSTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NC=C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)
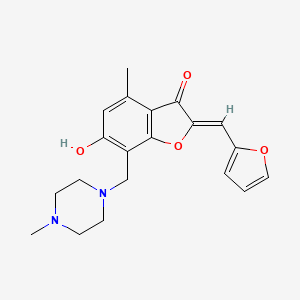
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2999056.png)
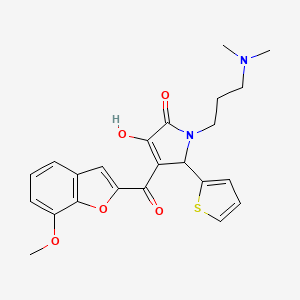

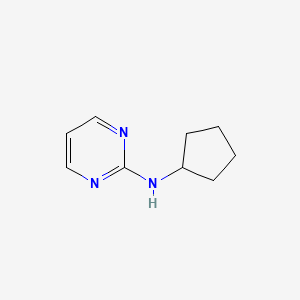
![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)
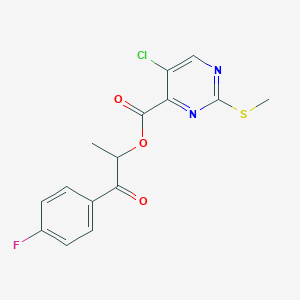
![N-cyclopentyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2999066.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2999070.png)
